molecular formula C18H22N4O4S B6581272 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide CAS No. 1207053-83-5

2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide

Cat. No.: B6581272
CAS No.: 1207053-83-5
M. Wt: 390.5 g/mol
InChI Key: WXUAMTKKXCVITQ-UHFFFAOYSA-N
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Description

2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide is a complex organic compound known for its diverse applications in scientific research, chemistry, biology, medicine, and industry. This compound boasts a multifaceted structure that allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide, a multi-step organic synthesis is required. The typical synthetic route involves:

  • Formation of the thiolan ring with a sulfone functional group through cyclization reactions.

  • Introduction of the pyrazole ring via condensation reactions using appropriate ketones and hydrazines.

  • Attachment of acetamido and benzamide moieties using amidation reactions under controlled conditions.

  • Purification of the final product through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound necessitates large-scale equipment and optimized reaction conditions to ensure high yields and purity. Methods typically involve:

  • Large-volume batch reactors.

  • Continuous flow reactors for specific steps to improve efficiency.

  • Utilization of automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide undergoes various chemical reactions, including:

  • Oxidation reactions: where the sulfur atom in the thiolan ring can be further oxidized.

  • Reduction reactions: focusing on the nitrogen atoms within the pyrazole ring.

  • Substitution reactions: particularly at the acetamido and benzamide moieties.

Common Reagents and Conditions:
  • Oxidation: Typically carried out using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Conducted using agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The products of these reactions vary depending on the conditions and reagents used. Major products include:

  • Oxidized derivatives of the thiolan ring.

  • Reduced pyrazole ring compounds.

  • Substituted acetamido and benzamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic compounds.

  • Employed in studying reaction mechanisms due to its multi-functional groups.

Biology:
  • Applied in biochemical studies to investigate enzyme inhibition.

  • Utilized in protein binding assays owing to its reactive amide groups.

Medicine:
  • Explored as a potential pharmacophore in drug discovery.

  • Tested for anti-inflammatory and anti-cancer properties in preclinical studies.

Industry:
  • Utilized in the development of specialty polymers and materials.

  • Acts as a stabilizing agent in certain chemical formulations.

Mechanism of Action

2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide exerts its effects through multiple mechanisms:

  • Molecular Targets: Interacts with various enzymes and receptors, influencing biochemical pathways.

  • Pathways Involved: Modulates pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Unique Aspects: What sets 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide apart from similar compounds is its specific combination of functional groups, allowing for a wide range of chemical reactivities and biological activities.

List of Similar Compounds:
  • 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-4-yl]acetamido}benzamide

  • 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-diphenyl-1H-pyrazol-4-yl]acetamido}benzamide

  • 2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-4-yl]acetamido}benzamide

This compound is a fascinating subject due to its structural complexity and multifaceted applications

Properties

IUPAC Name

2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11-15(12(2)22(21-11)13-7-8-27(25,26)10-13)9-17(23)20-16-6-4-3-5-14(16)18(19)24/h3-6,13H,7-10H2,1-2H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAMTKKXCVITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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